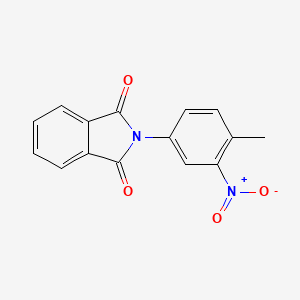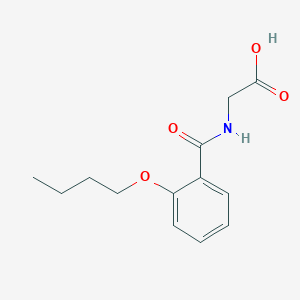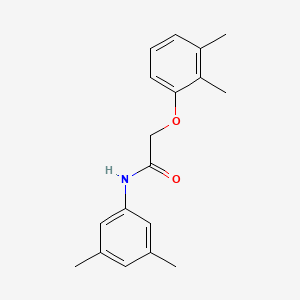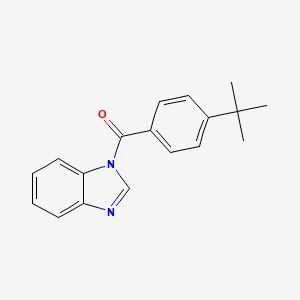![molecular formula C20H14O3 B5569030 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" belongs to a class of organic compounds known for their complex structures and diverse chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals and material science.
Synthesis Analysis
The synthesis of compounds related to "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" involves multi-component reactions that afford biologically intriguing structures. Zhou et al. (2013) describe an efficient synthesis involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, highlighting the method's relevance to biomedical applications (Zhou et al., 2013).
Molecular Structure Analysis
Studies on molecular structures of similar compounds have been conducted using X-ray diffraction and quantum chemical calculations. Turbay et al. (2014) characterized a psolaren derivative, providing insights into the molecular structure through X-ray methods and theoretical methodologies, which could be analogous to studying "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" (Turbay et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often showcase the versatility of these molecules in organic synthesis. Gong et al. (2014) demonstrated a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, highlighting the potential chemical reactions "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" might undergo (Gong et al., 2014).
Physical Properties Analysis
The physical properties of compounds like "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" can be analyzed through experimental and theoretical studies. Swarnalatha et al. (2015) provided an experimental and theoretical investigation on the molecular structure, electronic, and vibrational characteristics of a similar compound, offering insights into its physical properties (Swarnalatha et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their reactivity and interaction with other molecules. The work by Sun et al. (2008) on the esterifications of a related compound with acid chlorides under different conditions sheds light on the chemical behavior and potential reactivity of "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" (Sun et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemical Properties
Research has shown that derivatives of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be synthesized through various chemical reactions. For instance, El-Gogary et al. (2015) described the synthesis of angular furocoumarin derivatives through the Williamson reaction and subsequent cyclization. This process led to the formation of photo-cleaved products with potential applications in photochemical studies (El-Gogary, Hashem, & Khodeir, 2015).
Crystal Structure Analysis
The crystal structure of compounds closely related to 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has been a subject of study, providing insights into molecular interactions and conformations. Cox et al. (2003) investigated the crystal structure of mixed crystals of imperatorin and phellopterin, focusing on C-H…O, C-H…π, and π-π interactions (Cox et al., 2003).
Pharmaceutical Applications
In the pharmaceutical field, compounds with the 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one structure have been explored for their potential therapeutic properties. Garazd et al. (2002) synthesized psoralen and allopsoralen analogs containing an annelated cyclopentane. They found that one of the synthesized compounds exhibited CNS stimulant properties and cardiotropic activity (Garazd, Garazd, Shilin, Panteleimonova, & Khilya, 2002).
Fluorescent Dye Synthesis
The structure of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has been utilized in the synthesis of novel fluorescent dyes. Teimouri (2011) reported the synthesis of new organic fluorophores exhibiting strong blue emission in solution, which involved reactions of 3-formylchromones with alkyl isocyanides (Teimouri, 2011).
Eigenschaften
IUPAC Name |
14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-22-18(16)10-19(15)23-20/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFJDGKIHQIXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)
![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

